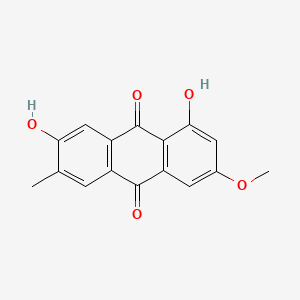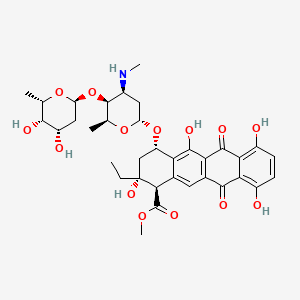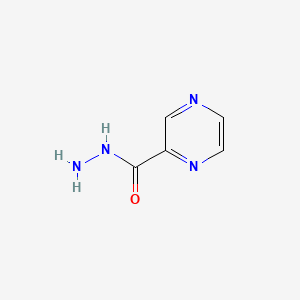
Pyrazine-2-carbohydrazide
Overview
Description
Pyrazine-2-carbohydrazide is a chemical compound with the molecular formula C5H6N4O. It is a derivative of pyrazine, characterized by the presence of a carbohydrazide group at the second position of the pyrazine ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly for its antimicrobial properties .
Mechanism of Action
Target of Action
Pyrazine-2-carbohydrazide primarily targets Mycobacterium tuberculosis . It is also effective against a range of bacterial strains, including Staphylococcus aureus , Bacillus subtilis , Streptococcus mutans , Escherichia coli , Salmonella typhi , and Klebsiella pneumoniae .
Biochemical Pathways
It is known that the compound interferes with the synthesis of mycolic acids, which are key components of the mycobacterial cell wall .
Pharmacokinetics
In silico analysis encompassing absorption, distribution, metabolism, and excretion (adme) considerations has been undertaken for related compounds .
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . It also exhibits potent antimicrobial activity against selected strains of Gram-positive bacteria .
Action Environment
The action environment of this compound is primarily within the granuloma of Mycobacterium tuberculosis It is known that nitrogen-based compounds like this compound can function as excellent corrosion inhibitors for metallic materials in aqueous solutions , suggesting that the compound may be stable in a variety of environments.
Biochemical Analysis
Biochemical Properties
Pyrazine-2-carbohydrazide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with hydrazine hydrate to yield pyrazinoic acid hydrazide, which is then condensed with various substituted aromatic aldehydes to obtain different derivatives . These derivatives exhibit potent antimicrobial activity against Gram-positive bacteria, suggesting that this compound can inhibit bacterial growth by interacting with bacterial enzymes and proteins . The nature of these interactions often involves the inhibition of key bacterial enzymes, leading to the disruption of essential metabolic pathways.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In bacterial cells, it inhibits growth by targeting specific enzymes involved in cell wall synthesis and other vital processes . This inhibition can lead to cell death, making this compound an effective antimicrobial agent. Additionally, it influences cell signaling pathways and gene expression by interfering with the normal function of bacterial proteins, thereby altering cellular metabolism and leading to the accumulation of toxic metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with bacterial enzymes and proteins. It acts as an enzyme inhibitor, binding to the active sites of enzymes and preventing them from catalyzing essential biochemical reactions . This inhibition can lead to the accumulation of substrates and the depletion of products, disrupting the normal metabolic balance within bacterial cells. Furthermore, this compound can induce changes in gene expression by interacting with regulatory proteins, leading to altered transcriptional activity and subsequent changes in protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its antimicrobial efficacy . Long-term exposure to this compound can result in adaptive responses in bacterial cells, including the development of resistance mechanisms that mitigate the compound’s inhibitory effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial activity without significant toxic effects . At higher doses, this compound can induce toxic effects, including damage to host tissues and organs. Threshold effects have been observed, where a specific dosage range is required to achieve optimal antimicrobial activity without causing adverse effects. These findings highlight the importance of dosage optimization in the therapeutic application of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for bacterial metabolism. It has been shown to inhibit enzymes involved in the synthesis of nucleic acids and proteins, leading to a disruption of metabolic flux and an accumulation of intermediate metabolites . These effects can result in the inhibition of bacterial growth and the induction of cell death. The compound’s interactions with metabolic enzymes underscore its potential as a therapeutic agent for targeting bacterial infections.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its antimicrobial effects . The distribution of this compound within tissues is influenced by its chemical properties, including its solubility and affinity for cellular components. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and cell membrane, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals play a role in directing this compound to these compartments, ensuring its effective localization and activity. These localization mechanisms are essential for the compound’s ability to inhibit bacterial growth and induce cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrazine-2-carbohydrazide can be synthesized through several methods. One common approach involves the hydrolysis of pyrazinamide to obtain ethyl-pyrazinoate, which is then reacted with hydrazine hydrate to yield pyrazinoic acid hydrazide. This intermediate is further condensed with various substituted aromatic aldehydes to produce different derivatives of this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the refluxing of methyl esters of pyrazine with hydrazine hydrate in methanol. This method is efficient and yields the desired product in good quantities .
Chemical Reactions Analysis
Types of Reactions: Pyrazine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly with aromatic aldehydes to form hydrazones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Aromatic aldehydes and hydrazine hydrate are typical reagents for substitution reactions.
Major Products: The major products formed from these reactions include various hydrazone derivatives, which are of significant interest due to their biological activities .
Scientific Research Applications
Pyrazine-2-carbohydrazide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pyrazinamide: A related compound used as an antitubercular agent.
Isoniazid: Another hydrazide derivative with antitubercular activity.
Hydrazones: Compounds formed by the reaction of hydrazine derivatives with carbonyl compounds.
Uniqueness: Pyrazine-2-carbohydrazide is unique due to its ability to form a variety of derivatives with significant antimicrobial properties. Its structure allows for modifications that can enhance its biological activity and reduce resistance in microbial strains .
Properties
IUPAC Name |
pyrazine-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c6-9-5(10)4-3-7-1-2-8-4/h1-3H,6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFIJHDYYOCZME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90227608 | |
| Record name | Pyrazinoic acid, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
768-05-8 | |
| Record name | 2-Pyrazinecarboxylic acid, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=768-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazinylcarbonylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 768-05-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88100 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrazinoic acid, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrazine-2-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRAZINYLCARBONYLHYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9GFH1A08Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]thio]-3-ethyl-4-quinazolinone](/img/structure/B1222883.png)
![2-[(5,6-dimethyl-4-oxo-3-phenyl-2-thieno[2,3-d]pyrimidinyl)thio]-N-(2-furanylmethyl)acetamide](/img/structure/B1222884.png)
![6-ethyl-6-methyl-5,8-dihydro-1H-thiopyrano[2,3]thieno[2,4-b]pyrimidine-2,4-dione](/img/structure/B1222886.png)
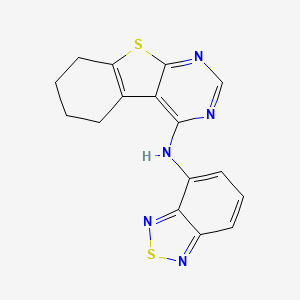
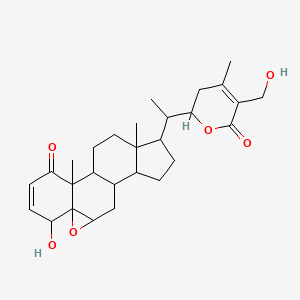

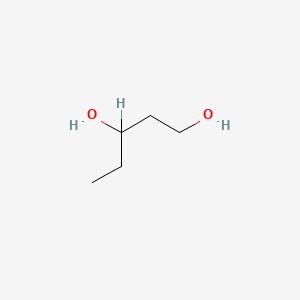
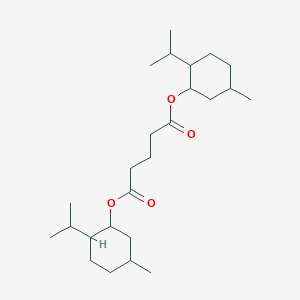
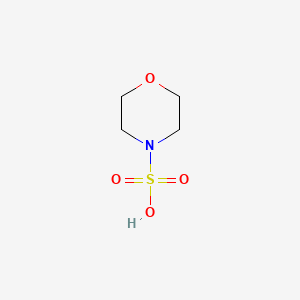

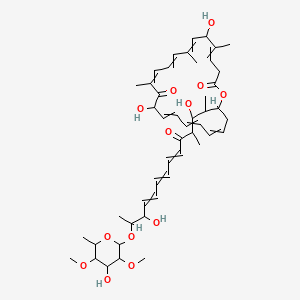
![4-(3-Hydroperoxy-3-methylbut-1-enyl)-9-methoxyfuro[3,2-g]chromen-7-one](/img/structure/B1222902.png)
